4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-amino-6-(4-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-14-3-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
ZXHMYVJONYNNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives with Triazine Precursors
Method A: Cyclization via Hydrazide Intermediates
- Step 1: Synthesis of 4-Amino-6-(4-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one can begin with the reaction of 4-methylthiophene-3-carboxylic acid with hydrazine hydrate, forming the corresponding hydrazide.
- Step 2: The hydrazide intermediate reacts with cyanogen bromide or triphosgene to induce cyclization, forming the triazine ring.
- Step 3: The reaction typically occurs in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (~80–120°C).
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile / DMF |
| Temperature | 80–120°C |
| Reagents | Hydrazine hydrate, cyanogen bromide / triphosgene |
Outcome: Formation of the heterocyclic triazine core with the desired substituents.
Alternative Synthesis via Cyclocondensation
Method B: Cyclocondensation of Thiosemicarbazide Derivatives
- Step 1: Condensation of 4-methylthiophene-3-carboxaldehyde with thiosemicarbazide forms a thiosemicarbazone.
- Step 2: Cyclization with an appropriate reagent such as phosphorus oxychloride or triphosgene yields the triazine ring.
- Step 3: Subsequent amino substitution at the 4-position is achieved via nucleophilic substitution or reduction steps.
| Parameter | Value |
|---|---|
| Solvent | Ethanol / DMF |
| Temperature | 70–110°C |
| Reagents | Phosphorus oxychloride / triphosgene |
Industrial-Scale Synthesis Considerations
For large-scale production, process optimization focuses on:
- Using triphosgene as a safer phosgene substitute to facilitate cyclization.
- Employing cost-effective raw materials like methylthiophene derivatives.
- Recrystallization or chromatography for purification.
Table 1: Industrial Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Triphosgene, hydrazine hydrate | Acetonitrile | 80–100°C | High yield, safety considerations |
| Purification | Recrystallization | Ethanol | Room temperature | Purity >99% |
Reaction Pathways and Key Intermediates
Figure 1: General Reaction Scheme
[Thiophene derivative] + Hydrazine hydrate → Hydrazide intermediate
Hydrazide + Triphosgene → Cyclized triazine core
Substituted at 4-position → Final compound
Research Findings and Data Tables
Summary of Key Research Findings
- Cyclization reactions utilizing triphosgene have been shown to be safer and more scalable than phosgene-based methods, with yields exceeding 80% (see,).
- The choice of solvent and temperature critically influences the purity and yield of the final product.
- The use of substituted thiophene derivatives allows for structural diversity, facilitating the synthesis of analogs with varied biological activities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the triazine ring.
Scientific Research Applications
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as an antimicrobial, anticancer, or anti-inflammatory agent is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with structurally related triazine derivatives:
Key Observations :
- Melting Points : Derivatives with aromatic substituents (e.g., 16dd in ) exhibit higher melting points (>250°C), likely due to increased crystallinity from planar aromatic groups.
- Molecular Weight : Halogenated analogs (e.g., bromofuran) have higher molecular weights due to bromine’s atomic mass .
Anticancer Activity
- Triazin-5-one Derivatives (e.g., Compounds 2, 3, 6, 7) : Exhibited mild anticancer activity at 10 µM, with tumoricidal effects against leukemia CCRF-CEM cells (negative growth percentages for compounds 3 and 6) . The methoxybenzyl substituent in these compounds may enhance membrane permeability.
- Chlorophenyl/Fluorophenyl Analogs (16dd): No direct activity data, but similar triazines often target DNA repair pathways or kinase inhibition due to aromatic electron-deficient cores .
Herbicidal Activity
- Metsulfuron Methyl Esters : Triazines with methoxy and methyl substituents (e.g., metsulfuron methyl ester) are potent herbicides, inhibiting acetolactate synthase .
Biological Activity
4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a triazine ring structure with an amino group and a methylthiophene substituent, which contributes to its unique chemical properties and biological efficacy. The exploration of its biological activity includes antimicrobial and anticancer properties, making it a candidate for further pharmacological research.
The molecular formula of this compound is with a molecular weight of approximately 198.26 g/mol. Its structure allows for various interactions with biological targets due to the presence of the thiophene ring and the amino group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes in microbial metabolism. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a new antibiotic agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . It demonstrates cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can lead to G0/G1 and G2/M phase arrest in a p53-independent manner .
Table 1: Summary of Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| HeLa | 25 | Apoptosis induction |
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may bind to enzymes critical for cell proliferation and survival.
- Cell Cycle Regulation : It influences the cell cycle checkpoints, leading to increased apoptosis in cancer cells.
- Interaction with Molecular Targets : Interaction studies suggest binding to specific receptors involved in inflammatory processes or cellular signaling pathways .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the effectiveness against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results showed significant inhibition of bacterial growth at various concentrations .
- Cytotoxicity Assay : In vitro assays utilizing MTT methods demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups treated with standard chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
